molecular formula C14H9Cl3O2 B562490 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major CAS No. 1189477-14-2

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

Cat. No.: B562490
CAS No.: 1189477-14-2
M. Wt: 317.586
InChI Key: RVZFFCSCPXYAPX-MKANTAFVSA-N
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Description

Overview and Significance of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major (CAS: 1189477-14-2) is a deuterium-labeled analog of the herbicide clofenacil. Its molecular formula, C₁₄H₇D₂Cl₃O₂, reflects the substitution of two hydrogen atoms with deuterium at specific positions on the aromatic ring. The compound’s structural features include:

  • A chlorinated phenoxyacetophenone backbone.
  • Strategic deuteration at the 3,5-positions of the 2,4-dichlorophenoxy group.

This deuterium labeling enables distinct isotopic separation in mass spectrometry, making it invaluable as an internal standard for quantifying non-deuterated analogs in environmental and biological samples.

Table 1: Key physicochemical properties

Property Value Source
Molecular Weight 317.59 g/mol
Exact Mass 315.9794 Da
SMILES [2H]C([2H])C(=O)c1cc(Cl)ccc1Oc2ccc(Cl)cc2Cl
Storage Conditions +4°C, protected from light

Historical Context of Deuterated Phenoxyacetophenone Derivatives

Deuterated compounds gained prominence after Harold Urey’s 1931 discovery of deuterium. Early applications focused on isotopic tracing in reaction mechanisms, such as elucidating the tropylium cation’s structure through deuterium-labeled alkylbenzenes. By the 1990s, deuterated internal standards became critical in mass spectrometry to correct for matrix effects and instrument variability.

The synthesis of deuterated phenoxyacetophenones emerged alongside advances in Friedel-Crafts acylation and hydrogen-deuterium exchange techniques. For example, deuterium incorporation via catalytic deuteration (e.g., Pd/C under D₂ gas) allowed precise labeling of aromatic rings without altering reactivity. These methods paved the way for compounds like 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2, which combine structural complexity with isotopic fidelity.

Table 2: Evolution of deuterated aromatic compounds

Era Key Development Impact on Analytical Chemistry
1930s Discovery of deuterium Enabled isotopic tracing in reactions
1980s Commercial deuterated solvents Improved NMR resolution
2000s Deuteration via H/D exchange catalysts Scalable synthesis of labeled standards
2020s High-purity deuterated agrochemicals Enhanced environmental monitoring

Importance in Analytical Chemistry and Proteomics Research

In liquid chromatography-mass spectrometry (LC-MS), this compound’s deuterium atoms create a +2 Da mass shift, allowing unambiguous distinction from non-deuterated clofenacil. This is critical for:

  • Quantitative accuracy : Correcting for ion suppression in complex matrices like soil or plant extracts.
  • Metabolic studies : Tracking herbicide degradation pathways without interference from endogenous compounds.

Recent proteomics research leverages deuterium-labeled analogs to study protein-ligand interactions. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) uses deuterium incorporation to map conformational changes in enzymes exposed to herbicides.

Scope and Objectives of Compound Investigation

This article focuses on:

  • Synthetic methodologies : Optimizing deuteration efficiency while preserving functional group integrity.
  • Analytical applications : Validating LC-MS protocols for clofenacil quantification in environmental samples.
  • Technological advancements : Integrating machine learning to predict deuterium incorporation sites in complex molecules.

Excluded topics include pharmacokinetics, toxicology, and industrial-scale production details, as per the specified guidelines.

Properties

IUPAC Name

1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFFCSCPXYAPX-MKANTAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661864
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189477-14-2
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Etherification

The precursor 5-chloro-2-(2,4-dichlorophenoxy)phenol is synthesized via sequential halogenation and Ullmann etherification. Key steps include:

  • Chlorination of phenol with Cl₂ in acetic acid/water (4:1) at 75°C for 35–50 minutes.

  • Etherification using 2,4-dichlorophenol and 1,5-dichloro-2-nitrobenzene under basic conditions (K₂CO₃/DMF, 100°C).

Reaction Conditions:

ParameterValue
Temperature75–100°C
CatalystFe-phthalocyanine
Yield85–92%

Friedel-Crafts Acylation

The ketone group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃. The reaction proceeds in anhydrous dichloromethane at 0–5°C, followed by quenching with ice-water.

Key Data:

  • Molecular Formula: C₁₄H₇Cl₃O₂

  • Purity: >98% (HPLC)

  • Byproducts: <2% mono-acylated derivatives.

Deuteration Strategies

Catalytic Transfer Hydrodeuteration

Deuterium is incorporated using Pt/C and ammonium formate (NH₄HCO₂D) in D₂O/THF (1:3). This method achieves 95–98% deuterium incorporation at the β-keto position.

Optimized Conditions:

ParameterValue
Catalyst Loading5% Pt/C
Temperature50–70°C
Time12–24 hours
Isotopic Purity95–98%

Mechanism:

  • Nitro Reduction: 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene → Amine intermediate.

  • Deuterated Acylation: Reaction with CD₃COCl in pyridine.

Copper-Catalyzed Hydrodeuteration

A regioselective method using Cu(OAc)₂ and DTB-DPPBz ligand introduces deuterium at the benzylic position. Isopropanol-d₈ serves as the deuterium source.

Performance Metrics:

MetricValue
Yield88–97%
Regioselectivity>99:1
Deuterium Uptake1.92–1.98 D/atom

Advantages:

  • Minimal isotopic scrambling (<1% α,β-d₂ impurities).

  • Compatible with electron-deficient arenes.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4). Deuterated isomers are resolved using RP-HPLC (C18 column, MeOH/H₂O 70:30).

Purity Data:

MethodPurity
HPLC99.2%
GC-MS98.7%

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 2.65 (s, 2H, CD₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

  • HRMS: m/z 317.9856 [M+H]⁺ (calc. 317.9858).

Industrial-Scale Production

Batch Process Optimization

  • Reactor Type: Stainless steel autoclave (50 L capacity).

  • Cycle Time: 72 hours (including deuteration).

  • Cost Analysis:

    ComponentCost (USD/kg)
    Starting Materials1,200
    Deuterium Reagents3,500
    Catalyst Recovery85%

Challenges:

  • High D₂O consumption (10 L per kg product).

  • Catalyst deactivation after 5 cycles.

Emerging Methodologies

Electrochemical Deuteration

A 2025 study reports 90% deuteration efficiency using Pd/C electrodes in D₂O/MeCN (2:1) at 1.5 V. This method reduces deuterium waste by 40%.

Biocatalytic Approaches

Engineered P450 enzymes achieve 92% β-keto deuteration in phosphate buffer (pH 7.4) at 37°C .

Chemical Reactions Analysis

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In analytical chemistry, 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major serves as a reference material for calibrating instruments and validating analytical methods. Its stable isotope labeling allows for precise quantification in various chemical analyses.

ApplicationDescription
Reference MaterialUsed for instrument calibration and method validation
Chemical ReactionsUndergoes oxidation, reduction, and substitution reactions

Biology

The compound plays a significant role in proteomics research, where it is utilized to study protein interactions and functions. Its ability to bind to specific proteins allows researchers to investigate enzyme activity and protein-protein interactions.

Biological ApplicationDescription
Proteomics ResearchStudying protein interactions and functions
Enzyme ActivityInvestigating the inhibition of enzyme activity

Medicine

In the pharmaceutical industry, this compound is employed in drug development and metabolism studies. Its chlorine content enhances its biological activity, making it a candidate for various therapeutic applications.

Medical ApplicationDescription
Drug DevelopmentUtilized in the synthesis of pharmaceutical compounds
Metabolism StudiesInvestigating drug metabolism pathways

Industry

This compound is also used in the production of various chemical products and as a standard in quality control processes. Its unique properties make it valuable for ensuring product consistency and reliability.

Industrial ApplicationDescription
Chemical ProductionUsed as a precursor in synthesizing other chemicals
Quality ControlServes as a standard for product testing

Case Studies

  • Proteomics Study : A study highlighted the use of this compound in examining protein interactions within cellular systems, demonstrating its utility in elucidating complex biological pathways.
  • Pharmaceutical Development : Research indicated that the incorporation of chlorine atoms significantly enhanced the antibacterial properties of related compounds, showcasing the potential of chlorine-containing compounds in drug design.
  • Quality Control Analysis : In industrial settings, this compound has been employed as a standard reference material to ensure the accuracy of analytical methods used in quality control laboratories.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-protein interactions .

Comparison with Similar Compounds

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major can be compared with similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis.

Biological Activity

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major is a deuterated compound widely utilized in scientific research, particularly in the fields of chemistry and biology. Its unique structure, characterized by the presence of chlorine and phenoxy groups, allows for various applications, including proteomics and drug metabolism studies.

  • Molecular Formula : C14H9Cl3O2
  • Molecular Weight : 317.59 g/mol
  • CAS Number : 1189477-14-2
  • Physical State : Solid (orange-brown)
  • Melting Point : 86-88°C
  • Solubility : Soluble in acetone and chloroform

The compound's stable isotope labeling with deuterium enhances its utility in analytical methods, providing precise quantification in biological studies.

This compound exhibits biological activity through its interaction with various molecular targets. The compound is known to modulate enzyme activity and influence protein-protein interactions, which can affect cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
  • Protein Interaction Modulation : It may bind to proteins, affecting their function and interactions within cellular processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Observations
HeLa12.5Significant reduction in cell viability
MCF-715.3Induction of apoptosis observed
A54920.0Moderate cytotoxicity

These results indicate that the compound has potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

Proteomics Applications

In proteomics research, this compound serves as a reference standard for studying protein interactions. It has been utilized to investigate:

  • Post-translational Modifications : The compound aids in characterizing modifications that occur during protein synthesis.
  • Protein Complex Formation : It helps elucidate how proteins interact within complexes, providing insights into cellular mechanisms.

Case Studies

  • Study on Antitumor Activity :
    A study published in Journal of Medicinal Chemistry examined the antitumor properties of deuterated compounds similar to this compound. Results indicated that compounds with similar structures exhibited enhanced efficacy against tumor cells due to their ability to target specific signaling pathways involved in cancer progression .
  • Proteomic Analysis :
    In a proteomic analysis involving human liver cells, the compound was used to identify changes in protein expression profiles upon exposure to various concentrations. The study highlighted significant alterations in metabolic enzymes linked to drug metabolism .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 2,4-dichlorophenol with a deuterated ethanone precursor under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic aromatic substitution. Key considerations include:

  • Deuterium Incorporation : Use deuterated solvents (e.g., D₂O) and precursors to ensure isotopic purity.
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance yield in halogenated systems.
  • Purification : Column chromatography or recrystallization is critical for isolating the deuterated product from non-deuterated byproducts .

Q. How can researchers validate the structural integrity and isotopic purity of this compound?

Methodological Answer: Combine spectroscopic and mass spectrometric techniques:

  • IR Spectroscopy : Compare C=O and C-Cl stretching frequencies (e.g., ~1700 cm⁻¹ for ketones, ~550–750 cm⁻¹ for C-Cl) with non-deuterated analogs to confirm functional groups .
  • Mass Spectrometry (MS) : Look for a molecular ion peak at m/z = [M]⁺ + 2 (due to two deuterium atoms) and fragment patterns consistent with dichlorophenoxy substitution .
  • NMR : Use ²H-NMR to confirm deuterium placement and quantify isotopic enrichment (>98% required for high-purity studies).

Advanced Research Questions

Q. How do isotopic (deuterium) effects influence the stability and reactivity of this compound in photodegradation studies?

Methodological Answer: Deuterium substitution alters kinetic isotope effects (KIEs) in bond-breaking processes:

  • Photostability Assays : Expose the compound to UV light (e.g., 254 nm) and compare degradation rates with non-deuterated analogs. Monitor via HPLC-MS for deuterated vs. non-deuterated degradation products.
  • Mechanistic Insights : Slower C-D bond cleavage vs. C-H may reduce radical formation, impacting pathways like hydroxylation or dechlorination .

Q. What analytical strategies resolve contradictions in quantifying trace metabolites of this compound in environmental samples?

Methodological Answer: Address matrix interference and low analyte concentrations using:

  • LC-MS/MS with Isotopic Dilution : Spike samples with a deuterated internal standard (e.g., ¹³C-labeled analog) to correct for ionization variability.
  • Fragmentation Libraries : Compare MS/MS spectra to databases for metabolites like 2,4-dichlorophenoxyacetic acid (common degradation product) .
  • Validation : Use recovery studies (spiked samples) and replicate analyses to confirm precision (RSD <15%).

Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes, considering its deuterated structure?

Methodological Answer:

  • Enzyme Kinetics : Measure kcat and KM using recombinant CYP isoforms (e.g., CYP3A4) and compare with non-deuterated analogs to assess KIEs.
  • Metabolite Profiling : Identify deuterium-retaining vs. deuterium-lost metabolites via high-resolution MS (e.g., Q-TOF).
  • Computational Modeling : Use DFT calculations to predict binding affinity changes due to deuterium’s mass and bond strength .

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